Asperosaponin VI

Description

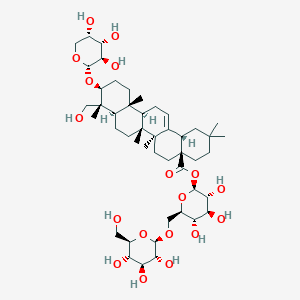

Structure

2D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O18/c1-42(2)13-15-47(41(59)65-40-37(58)34(55)32(53)26(63-40)20-61-38-36(57)33(54)31(52)25(18-48)62-38)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(64-39-35(56)30(51)24(50)19-60-39)44(4,21-49)27(43)9-12-46(28,45)6/h7,23-40,48-58H,8-21H2,1-6H3/t23-,24-,25+,26+,27+,28+,29-,30-,31+,32+,33-,34-,35+,36+,37+,38+,39-,40-,43-,44-,45+,46+,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRXMHCQWYVXTE-HMRSNRLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)(C)CO)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

929.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39524-08-8 | |

| Record name | Asperosaponin VI | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39524-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Asperosaponin VI in Osteoarthritis: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asperosaponin VI (ASA VI), a triterpenoid saponin derived from Dipsacus asper, is emerging as a potent therapeutic candidate for osteoarthritis (OA). Its efficacy stems from a multi-pronged mechanism of action that collectively mitigates the key pathological features of OA. ASA VI orchestrates a chondroprotective response by inhibiting chondrocyte apoptosis and ferroptosis, suppressing inflammatory cascades, and preserving the integrity of the extracellular matrix. This technical guide provides an in-depth exploration of the molecular pathways modulated by ASA VI, supported by quantitative data and detailed experimental protocols to facilitate further research and development.

Core Mechanisms of Action

The therapeutic effects of this compound in osteoarthritis are primarily attributed to its ability to:

-

Inhibit Chondrocyte Death: ASA VI protects cartilage cells from both apoptosis (programmed cell death) and ferroptosis (an iron-dependent form of cell death), thereby preserving cartilage cellularity.

-

Attenuate Inflammation: It curtails the inflammatory environment within the joint by downregulating the expression of key pro-inflammatory mediators.

-

Preserve Extracellular Matrix (ECM): ASA VI shifts the balance from catabolic to anabolic processes, promoting the synthesis of crucial ECM components while inhibiting their degradation.

Modulation of Key Signaling Pathways

AMPK-SIRT3 Pathway: Counteracting Cellular Stress

This compound activates the AMP-activated protein kinase (AMPK) and Sirtuin 3 (SIRT3) signaling axis, a critical pathway for maintaining cellular energy balance and mitigating mitochondrial dysfunction in chondrocytes.[1]

-

Mechanism: ASA VI treatment enhances the phosphorylation of AMPK, which subsequently activates SIRT3. This cascade effectively reduces endoplasmic reticulum (ER) stress and promotes mitochondrial biogenesis.[1]

-

Downstream Effects: The activation of this pathway leads to a significant reduction in chondrocyte apoptosis and preserves the integrity of the cartilage matrix.[1]

Caption: this compound activates the AMPK-SIRT3 signaling pathway.

Nrf2/GPX4/HO-1 Pathway: A Defense Against Ferroptosis

ASA VI protects chondrocytes from ferroptosis by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3]

-

Mechanism: ASA VI upregulates Nrf2, which then translocates to the nucleus and enhances the expression of its downstream antioxidant targets, Glutathione Peroxidase 4 (GPX4) and Heme Oxygenase-1 (HO-1).[2][3]

-

Downstream Effects: This leads to the inhibition of lipid peroxidation and a reduction in iron accumulation, thereby suppressing ferroptosis and promoting chondrocyte survival.[2][4]

Caption: ASA VI mitigates ferroptosis via the Nrf2/GPX4/HO-1 pathway.

NF-κB Pathway: Taming Inflammation

ASA VI exerts potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

-

Mechanism: In inflammatory conditions, ASA VI has been shown to suppress the degradation of IκBα, the inhibitory protein of NF-κB. This prevents the nuclear translocation of the active p65 subunit of NF-κB.

-

Downstream Effects: The inhibition of NF-κB activation leads to a marked reduction in the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and matrix-degrading enzymes like MMP-13.[1][2][4]

Caption: ASA VI suppresses the NF-κB inflammatory signaling pathway.

Quantitative Data Summary

The chondroprotective effects of this compound have been quantified in several preclinical studies, as summarized below.

Table 1: In Vitro Effects of this compound on Chondrocyte Viability and Apoptosis

| Parameter | Stimulus | ASA VI Concentration (µM) | Outcome |

| Chondrocyte Viability | TBHP | 50, 100, 200 | Dose-dependent increase[1] |

| Apoptotic Chondrocytes (TUNEL) | TBHP | 50, 100, 200 | Dose-dependent decrease[1] |

| Bax Expression | TBHP | 50, 100, 200 | Dose-dependent decrease[1] |

| Bcl-2 Expression | TBHP | 50, 100, 200 | Dose-dependent increase[1] |

| Caspase-3 Expression | TBHP | 50, 100, 200 | Dose-dependent decrease[1] |

Table 2: In Vitro Effects of this compound on Extracellular Matrix Metabolism

| Parameter | Stimulus | ASA VI Concentration (µM) | Outcome |

| Collagen II Expression | TBHP | 50, 100, 200 | Dose-dependent increase[1] |

| Aggrecan Expression | TBHP | 50, 100, 200 | Dose-dependent increase[1] |

| MMP-13 Expression | TBHP | 50, 100, 200 | Dose-dependent decrease[1] |

| Collagen II Expression | IL-1β | 100 | Increased expression[2] |

| MMP-13 Expression | IL-1β | 100 | Decreased expression[2] |

Table 3: In Vivo Effects of this compound in a Rat DMM Model of Osteoarthritis

| Parameter | ASA VI Dosage | Outcome |

| OARSI Score | 100 mg/kg | Significant reduction[1] |

| Cartilage Degradation | 100 mg/kg | Significantly reduced[1] |

| Collagen II Expression | 100 mg/kg | Increased expression[1] |

| MMP-13 Expression | 100 mg/kg | Decreased expression[1] |

Detailed Experimental Protocols

Chondrocyte Viability Assay (CCK-8)

This protocol assesses the effect of ASA VI on chondrocyte viability.

-

Cell Culture: Isolate primary chondrocytes from neonatal Sprague-Dawley rats and culture in DMEM with 5% FBS and 1% penicillin/streptomycin.[2]

-

Cell Seeding: Seed chondrocytes in 96-well plates.

-

Treatment: Induce an OA-like state with 10 ng/mL IL-1β and co-treat with various concentrations of ASA VI for 24 hours.[2]

-

CCK-8 Incubation: Add CCK-8 reagent to each well and incubate in the dark for 24 hours.[2]

-

Measurement: Measure the absorbance at 450 nm using an ELISA reader.[2]

Western Blot Analysis of ECM Proteins

This protocol details the quantification of Collagen II and MMP-13 expression.

-

Protein Extraction: Lyse treated chondrocytes and precipitate the protein from the media using TCA.

-

SDS-PAGE: Resolve the protein samples on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking agent.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for Collagen II and MMP-13, followed by an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

Destabilization of the Medial Meniscus (DMM) Model

This surgical model is used to induce OA in rodents.

-

Animal Model: Use 4-week-old male Sprague-Dawley rats.[1]

-

Surgical Procedure: Surgically resect the medial meniscus to destabilize the knee joint.[1]

-

Treatment: Administer ASA VI (e.g., 100 mg/kg) via intragastric administration every three days for eight weeks.[1]

-

Histological Analysis: After eight weeks, sacrifice the animals, and prepare the knee joints for histological staining (e.g., Safranin O and H&E) to assess cartilage degradation using the OARSI scoring system.[1]

Caption: Experimental workflow for the DMM model of osteoarthritis.

TUNEL Assay for Apoptosis Detection

This assay identifies apoptotic cells by detecting DNA fragmentation.

-

Cell Preparation: Treat chondrocytes as required for the experiment.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.3% Triton X-100.[2]

-

TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing TdT enzyme and labeled nucleotides.

-

Visualization: Visualize the labeled apoptotic cells using fluorescence microscopy.

-

Quantification: Determine the percentage of TUNEL-positive cells relative to the total number of cells.

Conclusion and Future Directions

This compound presents a compelling profile as a potential disease-modifying osteoarthritis drug (DMOAD). Its multifaceted mechanism of action, targeting key pathways involved in chondrocyte death, inflammation, and ECM degradation, underscores its therapeutic promise. The quantitative data from preclinical studies provide a strong rationale for its continued development. Future research should focus on optimizing delivery systems, evaluating its efficacy in large animal models, and ultimately, translating these promising findings into clinical trials for the benefit of patients with osteoarthritis.

References

- 1. This compound mitigates mitochondrial dysfunction and chondrocyte apoptosis in osteoarthritis by modulating the AMPK-SIRT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses ferroptosis in chondrocytes and ameliorates osteoarthritis by modulating the Nrf2/GPX4/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound suppresses ferroptosis in chondrocytes and ameliorates osteoarthritis by modulating the Nrf2/GPX4/HO-1 signaling pathway [frontiersin.org]

- 4. frontiersin.org [frontiersin.org]

Asperosaponin VI: A Technical Guide to its Biological Activities and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperosaponin VI (ASA VI) is a prominent triterpenoid saponin isolated from the roots of Dipsacus asper, a plant used extensively in traditional Chinese medicine to treat conditions like bone fractures, rheumatoid arthritis, and lower back pain[1][2]. Chemically identified as Akebia saponin D, ASA VI is a key quality marker for Dipsacus asper and has garnered significant scientific interest for its diverse pharmacological activities[2][3]. Despite its therapeutic potential, its clinical application is somewhat limited by poor oral bioavailability (<0.13%) due to its high molecular weight and hydrophilicity[4][5]. This guide provides an in-depth summary of the current scientific understanding of ASA VI's biological activities, focusing on its molecular mechanisms, supported by quantitative data and detailed experimental methodologies.

Osteogenic Activity

One of the most well-documented effects of ASA VI is its ability to promote bone formation. It stimulates the proliferation, differentiation, and mineralization of osteoblasts and various mesenchymal stem cells (MSCs), making it a promising candidate for treating osteoporosis and aiding in bone regeneration[3][6][7][8].

Mechanisms of Action and Signaling Pathways

ASA VI exerts its osteogenic effects through the modulation of several key signaling pathways:

-

BMP-2/p38/ERK1/2 Pathway : ASA VI induces the synthesis of Bone Morphogenetic Protein-2 (BMP-2), a critical factor for osteoblast maturation. This induction, in turn, activates the p38 and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) signaling pathways, which are crucial for osteoblast differentiation and bone formation[3].

-

PI3K/AKT Pathway : In bone marrow stromal cells from osteoporotic models, ASA VI promotes osteogenic differentiation by activating the Phosphatidylinositol-3 Kinase (PI3K)/AKT signaling pathway[7]. Inhibition of this pathway has been shown to reverse the osteogenic effects of ASA VI[7].

-

Estrogen Signaling Pathway : ASA VI has been found to independently induce the osteogenic differentiation of human umbilical cord MSCs, with molecular docking studies and experimental validation confirming that the estrogen signaling pathway plays a significant role in this process[8].

-

Smad2/3 Pathway : In adipose-derived stem cells (ADSCs), treatment with ASA VI leads to the upregulation of Smad2/3 phosphorylation, alongside increased expression of key bone-related proteins like Osteocalcin (OCN) and Runt-related transcription factor 2 (Runx2)[6].

References

- 1. researchgate.net [researchgate.net]

- 2. Dipsacus and Scabiosa Species—The Source of Specialized Metabolites with High Biological Relevance: A Review [mdpi.com]

- 3. This compound, a saponin component from Dipsacus asper wall, induces osteoblast differentiation through bone morphogenetic protein-2/p38 and extracellular signal-regulated kinase 1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Enhancing the Biopharmacological Characteristics of this compound: Unveiling Dynamic Self-Assembly Phase Transitions in the Gastrointestinal Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound stimulates osteogenic differentiation of rat adipose-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound promotes bone marrow stromal cell osteogenic differentiation through the PI3K/AKT signaling pathway in an osteoporosis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound induces osteogenic differentiation of human umbilical cord mesenchymal stem cells via the estrogen signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Cardioprotective Effects of Asperosaponin VI in Myocardial Ischemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myocardial ischemia, a condition characterized by reduced blood flow to the heart muscle, is a leading cause of cardiovascular morbidity and mortality worldwide. The subsequent reperfusion, while essential for tissue survival, can paradoxically exacerbate injury. Asperosaponin VI (ASVI), a triterpenoid saponin isolated from Dipsacus asper, has emerged as a promising natural compound with significant cardioprotective properties. This technical guide provides an in-depth analysis of the mechanisms underlying the beneficial effects of ASVI in the context of myocardial ischemia and reperfusion injury. We consolidate findings from preclinical studies, presenting quantitative data on its efficacy, detailing the experimental protocols used to evaluate its effects, and visualizing the intricate signaling pathways through which it confers protection. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are exploring novel therapeutic strategies for ischemic heart disease.

Introduction

Ischemic heart disease, culminating in myocardial infarction (MI), represents a significant global health burden. While reperfusion strategies are the cornerstone of treatment, they can induce a secondary wave of damage known as ischemia-reperfusion (I/R) injury. This complex pathological process involves oxidative stress, inflammation, apoptosis, and mitochondrial dysfunction, all of which contribute to cardiomyocyte death and adverse cardiac remodeling.[1][2] The need for effective therapeutic interventions that can mitigate I/R injury is therefore paramount.

This compound (ASVI) is a natural product that has demonstrated considerable potential as a cardioprotective agent. Preclinical evidence strongly suggests that ASVI can protect the myocardium from ischemic insults through a multi-pronged approach that targets key pathological drivers of I/R injury. This guide will systematically explore the scientific evidence supporting the use of ASVI in myocardial ischemia, with a focus on its molecular mechanisms of action.

Quantitative Efficacy of this compound

The cardioprotective effects of ASVI have been quantified in several preclinical studies. The following tables summarize the key findings from in vivo and in vitro experiments, providing a clear overview of its therapeutic potential.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Chronic Myocardial Infarction [3]

| Parameter | Model Group (MI) | ASVI-Treated Group | Percentage Change | p-value |

| Hemodynamics | ||||

| LVSP (mmHg) | 105.3 ± 10.2 | 125.6 ± 11.8 | ▲ 19.3% | <0.05 |

| LVEDP (mmHg) | 18.2 ± 2.5 | 12.1 ± 1.9 | ▼ 33.5% | <0.05 |

| +dP/dtmax (mmHg/s) | 2845 ± 310 | 3512 ± 350 | ▲ 23.4% | <0.05 |

| -dP/dtmax (mmHg/s) | -2105 ± 250 | -2840 ± 290 | ▲ 34.9% | <0.05 |

| Infarct Size & Fibrosis | ||||

| Infarct Size (%) | 42.3 ± 4.1 | 28.7 ± 3.5 | ▼ 32.2% | <0.01 |

| Hydroxyproline (μg/mg) | 2.8 ± 0.3 | 1.9 ± 0.2 | ▼ 32.1% | <0.01 |

| Oxidative Stress Markers | ||||

| SOD (U/mg protein) | 35.2 ± 4.1 | 52.8 ± 5.3 | ▲ 50.0% | <0.01 |

| GSH-Px (U/mg protein) | 28.9 ± 3.2 | 45.1 ± 4.6 | ▲ 56.1% | <0.01 |

| Catalase (U/mg protein) | 15.6 ± 2.1 | 25.3 ± 2.9 | ▲ 62.2% | <0.01 |

| MDA (nmol/mg protein) | 8.9 ± 1.1 | 5.2 ± 0.8 | ▼ 41.6% | <0.01 |

| Inflammatory Markers | ||||

| TNF-α (pg/mg protein) | 152.3 ± 15.8 | 98.7 ± 10.2 | ▼ 35.2% | <0.01 |

| IL-6 (pg/mg protein) | 189.1 ± 20.3 | 125.4 ± 14.1 | ▼ 33.7% | <0.01 |

| IL-10 (pg/mg protein) | 55.6 ± 6.2 | 89.3 ± 9.5 | ▲ 60.6% | <0.01 |

LVSP: Left Ventricular Systolic Pressure; LVEDP: Left Ventricular End-Diastolic Pressure; +dP/dtmax: Maximum rate of pressure increase; -dP/dtmax: Maximum rate of pressure decrease; SOD: Superoxide Dismutase; GSH-Px: Glutathione Peroxidase; MDA: Malondialdehyde; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; IL-10: Interleukin-10.

Table 2: In Vitro Efficacy of this compound in Hypoxia-Induced Cardiomyocyte Injury [4]

| Parameter | Hypoxia Group | ASVI-Treated Group (10 μM) | Percentage Change | p-value |

| Cell Viability (%) | 52.3 ± 5.1 | 78.9 ± 6.3 | ▲ 50.9% | <0.01 |

| LDH Release (U/L) | 210.5 ± 22.3 | 125.8 ± 15.1 | ▼ 40.2% | <0.01 |

| CK Release (U/L) | 185.6 ± 19.8 | 102.4 ± 12.5 | ▼ 44.8% | <0.01 |

| Apoptosis Markers | ||||

| Bcl-2/Bax Ratio | 0.8 ± 0.1 | 1.9 ± 0.2 | ▲ 137.5% | <0.01 |

| Active Caspase-3 (fold change) | 3.2 ± 0.4 | 1.3 ± 0.2 | ▼ 59.4% | <0.01 |

| Signaling Molecules | ||||

| p-Akt/Akt Ratio | 0.6 ± 0.08 | 1.5 ± 0.15 | ▲ 150% | <0.01 |

| p-CREB/CREB Ratio | 0.7 ± 0.09 | 1.6 ± 0.18 | ▲ 128.6% | <0.01 |

LDH: Lactate Dehydrogenase; CK: Creatine Kinase; Bcl-2: B-cell lymphoma 2; Bax: Bcl-2-associated X protein; p-Akt: Phosphorylated Protein Kinase B; p-CREB: Phosphorylated cAMP response element-binding protein.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, offering a framework for the replication and further investigation of the cardioprotective effects of ASVI.

In Vivo Model: Rat Myocardial Infarction

A widely used preclinical model to study the pathophysiology of myocardial infarction and to evaluate potential therapeutic interventions involves the permanent ligation of the left anterior descending (LAD) coronary artery in rats.[3][4][5][6]

-

Animal Model: Male Sprague-Dawley rats (250-300 g) are used.

-

Anesthesia: Anesthesia is induced with an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).

-

Surgical Procedure:

-

The rats are intubated and connected to a rodent ventilator.

-

A left thoracotomy is performed to expose the heart.

-

The LAD is identified and ligated with a suture.

-

Successful ligation is confirmed by the observation of myocardial blanching.

-

The chest is closed in layers.

-

-

ASVI Administration: ASVI is administered orally by gavage at a specified dose (e.g., 20 mg/kg/day) for a defined period (e.g., 4 weeks) starting 24 hours after surgery.

-

Outcome Measures: At the end of the treatment period, hemodynamic parameters are measured, and heart tissue is collected for infarct size analysis, histological staining, and biochemical assays.

In Vitro Model: Hypoxia-Induced Cardiomyocyte Apoptosis

To investigate the direct effects of ASVI on cardiomyocytes under ischemic conditions, an in vitro model of hypoxia-induced apoptosis is employed using the H9c2 cell line, a rat cardiomyoblast cell line.[7][8][9][10]

-

Cell Culture: H9c2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Hypoxia Induction:

-

Cells are placed in a hypoxic chamber with a gas mixture of 1% O2, 5% CO2, and 94% N2 for a specified duration (e.g., 12-24 hours).

-

-

ASVI Treatment: Cells are pre-treated with various concentrations of ASVI (e.g., 1, 5, 10 μM) for a set time (e.g., 2 hours) before being subjected to hypoxia.

-

Outcome Measures:

-

Cell Viability: Assessed using the MTT assay.

-

Cell Injury: Measured by the release of LDH and CK into the culture medium.

-

Apoptosis: Determined by TUNEL staining and flow cytometry analysis of Annexin V/Propidium Iodide stained cells.

-

Protein Expression: Analyzed by Western blotting to quantify the levels of apoptosis-related proteins and signaling molecules.

-

Signaling Pathways and Molecular Mechanisms

ASVI exerts its cardioprotective effects by modulating several critical signaling pathways that are dysregulated during myocardial I/R injury.

Anti-Apoptotic Signaling

A primary mechanism of ASVI-mediated cardioprotection is the inhibition of cardiomyocyte apoptosis. This is achieved through the activation of the PI3K/Akt and CREB signaling pathways.[4]

-

PI3K/Akt Pathway: ASVI promotes the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as Bad and activates anti-apoptotic proteins. Furthermore, Akt enhances the expression of Bcl-2, an anti-apoptotic protein, and suppresses the expression of Bax, a pro-apoptotic protein, thereby increasing the Bcl-2/Bax ratio and inhibiting the mitochondrial apoptotic pathway.[11][12][13][14]

-

CREB Pathway: ASVI also induces the phosphorylation of CREB, a transcription factor that plays a crucial role in cell survival. Phosphorylated CREB upregulates the expression of anti-apoptotic genes, further contributing to the protective effect of ASVI.[4]

Antioxidant Defense Mechanisms

Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a major contributor to I/R injury.[15][16][17][18] ASVI enhances the endogenous antioxidant defense system to counteract this oxidative damage.[3][5]

-

Enzyme Activation: ASVI upregulates the activity of key antioxidant enzymes, including superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase. These enzymes play a critical role in neutralizing ROS and reducing oxidative stress.

-

Lipid Peroxidation Inhibition: ASVI significantly reduces the levels of malondialdehyde (MDA), a marker of lipid peroxidation, thereby protecting cell membranes from oxidative damage.

Anti-Inflammatory Effects

The inflammatory response following myocardial ischemia contributes significantly to tissue damage.[19][20][21] ASVI exhibits potent anti-inflammatory properties by modulating the production of inflammatory cytokines.[3]

-

Cytokine Regulation: ASVI decreases the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while simultaneously increasing the levels of the anti-inflammatory cytokine interleukin-10 (IL-10). This shift in the cytokine balance helps to attenuate the inflammatory cascade and limit myocardial injury. A related compound, Asperosaponin X, has been shown to exert its anti-inflammatory effects by inhibiting the HMGB1-dependent NF-κB signaling pathway, suggesting a potential mechanism for ASVI as well.[22]

References

- 1. Protective approaches against myocardial ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardioprotection in ischaemia–reperfusion injury: novel mechanisms and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jove.com [jove.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Left Anterior Descending Coronary Artery Ligation for Ischemia-Reperfusion Research: Model Improvement via Technical Modifications and Quality Control [jove.com]

- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 7. europeanreview.org [europeanreview.org]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Hypoxia-inducible factor-1alpha is a critical mediator of hypoxia induced apoptosis in cardiac H9c2 and kidney epithelial HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

- 12. Association of PI3K-Akt signaling pathway with digitalis-induced hypertrophy of cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Interplay between PI3K/AKT pathway and heart disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Myocardial reperfusion injury and oxidative stress: Therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. article.imrpress.com [article.imrpress.com]

- 18. mdpi.com [mdpi.com]

- 19. Anti-inflammatory pharmacotherapy in patients with cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-Inflammatory Drugs in Patients with Ischemic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inflammation and cardiovascular disease: From mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cardioprotection of Asperosaponin X on experimental myocardial ischemia injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Asperosaponin VI: A Deep Dive into Osteoblast Differentiation Pathways and Mechanisms of Action

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Asperosaponin VI (ASA VI), a triterpenoid saponin derived from the medicinal herb Dipsacus asper, has emerged as a potent inducer of osteoblast differentiation and a promising therapeutic agent for bone-related disorders such as osteoporosis.[1][2] This technical guide synthesizes current research to provide an in-depth understanding of the molecular pathways through which ASA VI exerts its pro-osteogenic effects. Evidence indicates that ASA VI orchestrates bone formation by modulating a complex network of signaling cascades, including the Bone Morphogenetic Protein-2 (BMP-2)/MAPK, PI3K/AKT, and Estrogen signaling pathways.[1][3][4] Furthermore, it has been shown to protect osteoblasts from ferroptosis in pathological conditions.[5] This document details these pathways, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual diagrams to elucidate its mechanisms of action.

Core Signaling Pathways Activated by this compound

This compound's influence on osteogenesis is not mediated by a single mechanism but rather through the activation of several key signaling pathways crucial for the commitment, maturation, and survival of osteoblasts.

The BMP-2/MAPK (p38 and ERK1/2) Pathway

A primary mechanism by which ASA VI promotes osteoblast differentiation is through the upregulation of Bone Morphogenetic Protein-2 (BMP-2), a critical growth factor in bone formation.[1] Increased BMP-2 synthesis subsequently triggers the phosphorylation and activation of downstream Mitogen-Activated Protein Kinases (MAPKs), specifically p38 and ERK1/2.[1][2] This cascade is essential for the expression of key osteogenic transcription factors like Runx2, leading to the maturation of osteoblasts and the formation of mineralized matrix.[1][6] Studies in MC3T3-E1 pre-osteoblastic cells and primary osteoblasts have confirmed that ASA VI significantly induces proliferation, differentiation, and mineralization through this pathway.[1][2]

The PI3K/AKT Pathway

In models of osteoporosis, such as bone marrow stromal cells derived from ovariectomized rats (OVX rBMSCs), ASA VI has been shown to promote osteogenic differentiation via the Phosphatidylinositol-3-Kinase (PI3K)/AKT signaling pathway.[4] This pathway is fundamental for cell survival, proliferation, and differentiation. Activation of AKT (also known as Protein Kinase B) by ASA VI enhances the expression of osteogenic markers including ALP, Osteocalcin (OCN), Collagen Type I (Col 1), and Runx2.[4] The pro-osteogenic effects of ASA VI were significantly diminished by the application of a PI3K inhibitor, confirming the pathway's critical role.[4]

The Estrogen Signaling Pathway

ASA VI can independently induce the osteogenic differentiation of human umbilical cord mesenchymal stem cells (hUC-MSCs), and this process is mediated, at least in part, by the estrogen signaling pathway.[3][7] Molecular docking studies predicted a high binding affinity between ASA VI and several target proteins, including Estrogen Receptor 2 (ESR2).[3] Experimental validation showed that ASA VI increased the expression of ESR2 and Matrix Metalloproteinase-2 (MMP2). The effects were blocked by an estrogen receptor antagonist, indicating that ASA VI may exert estrogen-like effects to promote bone formation.[3]

The TGF-β/Smad Pathway

Evidence also suggests the involvement of the Transforming Growth Factor-β (TGF-β)/Smad pathway, a canonical signaling route in bone development. In rat adipose-derived stem cells (ADSCs), treatment with ASA VI was found to increase the phosphorylation of Smad2/3, which are key intracellular mediators of TGF-β signaling.[6] This activation is associated with increased expression of Runx2 and OCN, suggesting that ASA VI may promote osteogenic differentiation of ADSCs via the TGF-β/Smad pathway.[6]

Inhibition of Osteoblast Ferroptosis

Beyond promoting differentiation, ASA VI also exhibits protective effects. In a mouse model of diabetic osteoporosis, ASA VI was found to alleviate osteoblast ferroptosis—a form of iron-dependent programmed cell death.[5] The mechanism involves the inhibition of DNA methyltransferases (DNMT1/3a), which reverses the hypermethylation and suppression of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects against ferroptosis. This anti-ferroptotic action represents a novel osteoprotective property of ASA VI.[5]

Quantitative Effects of this compound on Osteogenic Markers

The pro-osteogenic activity of this compound has been quantified across various cell types and markers of differentiation. The table below summarizes key findings.

| Cell Type | Assay | Treatment | Result | Reference |

| MC3T3-E1, Primary Osteoblasts | ALP Activity, Mineralization | ASA VI (10⁻⁶ M) | Significant induction of ALP activity and mineralized matrix formation. | [1][2] |

| Human Umbilical Cord MSCs (hUC-MSCs) | ALP Activity | ASA VI | Significant increase in ALP activity at 7 and 14 days post-induction. | [3] |

| hUC-MSCs | RT-qPCR (Gene Expression) | ASA VI | Significantly increased mRNA expression of OPN, OPG, RUNX2, and TGF-β after 3-5 days. | [3] |

| Rat Adipose-Derived Stem Cells (ADSCs) | ALP Activity, Calcium Deposition | ASA VI (10⁻⁷ M to 10⁻⁴ M) | Dose-dependent enhancement of ALP activity and calcium deposition. | [6] |

| ADSCs | RT-qPCR & Western Blot | ASA VI (10⁻⁵ M, 10⁻⁴ M) | Upregulated mRNA and protein levels of OCN and RUNX2. | [6] |

| OVX Rat Bone Marrow Stromal Cells | ALP Activity, Calcified Nodules | ASA VI | Promoted ALP activity and the formation of calcified nodules. | [4] |

| OVX Rat Bone Marrow Stromal Cells | Gene Expression | ASA VI | Enhanced expression of ALP, OCN, Col 1, and RUNX2. | [4] |

Key Experimental Protocols

Reproducible research relies on well-defined methodologies. The following sections provide detailed protocols for key assays used to evaluate the effects of this compound on osteoblast differentiation.

Cell Culture and Osteogenic Induction

-

Cell Seeding: Plate cells (e.g., MC3T3-E1, MSCs) in appropriate growth medium (e.g., α-MEM or DMEM with 10% FBS) at a density that allows for 70-80% confluency at the start of the experiment.

-

Induction: Once cells are attached and have reached the desired confluency, replace the growth medium with osteogenic differentiation medium (growth medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate).

-

Treatment: Add this compound to the differentiation medium at desired final concentrations (e.g., 10⁻⁷ M to 10⁻⁴ M). Include a vehicle control group.

-

Maintenance: Culture the cells for 3 to 21 days, changing the medium with fresh treatments every 2-3 days.

Alkaline Phosphatase (ALP) Activity Assay

-

Harvest: After the desired incubation period (e.g., 7 or 14 days), wash the cell monolayers twice with ice-cold PBS.

-

Lysis: Add a lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate on ice for 10-15 minutes. Scrape the cells and collect the lysate.

-

Reaction: In a 96-well plate, mix a volume of cell lysate with an ALP substrate solution, such as p-nitrophenyl phosphate (pNPP) in a suitable buffer.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes. The ALP enzyme will convert pNPP to p-nitrophenol, which is yellow.

-

Measurement: Stop the reaction by adding NaOH. Measure the absorbance at 405 nm using a microplate reader.

-

Normalization: Normalize the ALP activity to the total protein content of the corresponding lysate, determined by a BCA or Bradford protein assay.

Alizarin Red S (ARS) Staining for Mineralization

-

Fixation: After 14-21 days of culture, aspirate the medium and wash the cells gently with PBS. Fix the cells with 10% neutral buffered formalin for 30-60 minutes at room temperature.[8]

-

Washing: Remove the formalin and wash the wells twice with deionized water to remove any residual fixative.[8]

-

Staining: Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well, ensuring the cell monolayer is completely covered. Incubate at room temperature for 30-45 minutes in the dark.[8]

-

Final Wash: Aspirate the ARS solution and wash the wells 2-4 times with deionized water until the wash water is clear.[8]

-

Visualization: Calcium deposits will be stained bright orange-red. The plates can be photographed for qualitative analysis.

-

Quantification (Optional): To quantify, elute the stain by adding a solution like 10% cetylpyridinium chloride to each well. Incubate for 1 hour, then transfer the eluate to a 96-well plate and measure the absorbance at approximately 562 nm.

Conclusion and Future Directions

This compound is a potent natural compound that robustly promotes osteoblast differentiation through the coordinated activation of multiple, interconnected signaling pathways, including the BMP/MAPK, PI3K/AKT, and estrogen signaling cascades.[1][3][4] Its ability to not only stimulate bone-building cells but also protect them from ferroptosis-mediated cell death highlights its therapeutic potential for complex bone disorders like osteoporosis, particularly in diabetic patients.[5]

Future research should focus on:

-

In Vivo Efficacy: Translating these in vitro findings into animal models of osteoporosis and fracture healing to confirm efficacy and determine optimal dosing and delivery methods.

-

Direct Target Identification: Elucidating the direct molecular binding partners of ASA VI to better understand the initial triggering events of these signaling cascades.

-

Synergistic Effects: Investigating potential synergistic effects when combined with other osteoporosis treatments or bioactive factors like BMP-2.[9]

-

Clinical Trials: Ultimately, well-designed clinical trials are needed to establish the safety and efficacy of this compound as a novel therapeutic agent for promoting bone health in humans.

References

- 1. This compound, a saponin component from Dipsacus asper wall, induces osteoblast differentiation through bone morphogenetic protein-2/p38 and extracellular signal-regulated kinase 1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound induces osteogenic differentiation of human umbilical cord mesenchymal stem cells via the estrogen signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound promotes bone marrow stromal cell osteogenic differentiation through the PI3K/AKT signaling pathway in an osteoporosis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibition of DNMT alleviates GPX4 suppression-mediated osteoblast ferroptosis and diabetic osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound stimulates osteogenic differentiation of rat adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound induces osteogenic differentiation of human umbilical cord mesenchymal stem cells via the estrogen signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ixcellsbiotech.com [ixcellsbiotech.com]

- 9. researchgate.net [researchgate.net]

The Anti-Inflammatory Properties of Asperosaponin VI: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the anti-inflammatory properties of Asperosaponin VI (ASA VI), a triterpenoid saponin derived from the medicinal herb Dipsacus asper. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. Herein, we detail the molecular mechanisms, summarize quantitative experimental data, and provide comprehensive experimental protocols based on peer-reviewed studies.

Core Mechanisms of Action: Modulation of Key Inflammatory Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of two key signaling pathways in immune cells, particularly microglia, the resident immune cells of the central nervous system. These pathways are the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathway and the Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling cascade.

PPAR-γ Pathway Activation

This compound has been shown to activate the PPAR-γ signaling pathway, which plays a crucial role in suppressing pro-inflammatory gene expression and promoting an anti-inflammatory cellular phenotype. ASA VI treatment increases the transcriptional expression of PPAR-γ and facilitates its translocation to the nucleus.[1][2] This activation of PPAR-γ is essential for the anti-inflammatory effects of ASA VI, as the use of a PPAR-γ antagonist (GW9662) has been shown to block its therapeutic actions.[1][3]

Caption: this compound-mediated activation of the PPAR-γ pathway.

Inhibition of the TLR4/NF-κB Signaling Pathway

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the TLR4 signaling pathway is activated, leading to the downstream activation of the NF-κB transcription factor. This, in turn, promotes the expression of a wide array of pro-inflammatory mediators. This compound has been demonstrated to suppress the activation of the TLR4/NF-κB signaling pathway. This inhibition leads to a dose-dependent decrease in the production of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6.

Caption: Inhibition of the TLR4/NF-κB signaling pathway by this compound.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in several studies. The following tables summarize the dose-dependent effects of ASA VI on cytokine expression and secretion in LPS-stimulated primary microglia.

Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression

| Cytokine | ASA VI Conc. (µM) | Fold Change vs. LPS Control |

| IL-1β | 50 | ↓ |

| 100 | ↓↓ | |

| 200 | ↓↓↓ | |

| iNOS | 50 | No significant change |

| 100 | ↓ | |

| 200 | ↓↓ | |

| TNF-α | 50 | No significant change |

| 100 | ↓ | |

| 200 | ↓↓ | |

| IL-6 | 50 | ↓ |

| 100 | ↓↓ | |

| 200 | ↓↓↓ | |

| Data derived from q-PCR analysis in LPS-stimulated primary microglia.[1] Arrows indicate a decrease in expression. |

Table 2: Effect of this compound on Anti-inflammatory Marker mRNA Expression

| Marker | ASA VI Conc. (µM) | Fold Change vs. LPS Control |

| CD206 | 50 | No significant change |

| 100 | ↑ | |

| 200 | ↑↑ | |

| IL-10 | 50 | ↑ |

| 100 | ↑↑ | |

| 200 | ↑↑↑ | |

| Data derived from q-PCR analysis in LPS-stimulated primary microglia.[1] Arrows indicate an increase in expression. |

Table 3: Effect of this compound on Cytokine Secretion

| Cytokine | ASA VI Conc. (µM) | Change in Protein Level vs. LPS Control |

| IL-1β | 100 | Significantly Reduced |

| 200 | Significantly Reduced | |

| TNF-α | 100 | Significantly Reduced |

| 200 | Significantly Reduced | |

| IL-10 | 100 | Significantly Increased |

| Data derived from ELISA of supernatant from LPS-stimulated primary microglia cultures.[1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.

In Vitro Model of Neuroinflammation

This protocol describes the induction of an inflammatory response in primary microglia using LPS and subsequent treatment with this compound.

Caption: Experimental workflow for in vitro studies.

1. Primary Microglia Culture:

-

Primary microglia are isolated from the cerebral cortices of neonatal mice.[3][4]

-

Cells are cultured in a suitable medium, such as DMEM/F12 supplemented with fetal bovine serum and antibiotics.

2. This compound Pre-treatment:

-

This compound (purity ≥ 99%) is dissolved in a sterile vehicle like PBS.[5]

-

Microglia are pre-treated with varying concentrations of ASA VI (e.g., 10, 50, 100, 200 µM) for 30 minutes prior to LPS stimulation.[5]

3. LPS Stimulation:

-

Following pre-treatment, microglia are stimulated with 100 ng/mL of lipopolysaccharide (LPS) from E. coli for 24 hours to induce an inflammatory response.[5]

Quantitative Real-Time PCR (q-PCR)

1. RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from cultured microglia using a reagent like Trizol.[5]

-

cDNA is synthesized from the extracted RNA using a reverse transcription kit.[5]

2. q-PCR Reaction:

-

The reaction mixture typically contains template cDNA, a master mix (containing DNA polymerase, dNTPs, and buffer), and specific primers for the genes of interest (e.g., IL-1β, TNF-α, IL-6, iNOS, CD206, IL-10, and a housekeeping gene like β-actin).[5]

-

The q-PCR is performed using a real-time PCR system.[5]

-

Gene expression is quantified using the comparative Ct (ΔΔCt) method, with results normalized to the housekeeping gene.

Enzyme-Linked Immunosorbent Assay (ELISA)

1. Sample Collection:

-

The cell culture supernatant is collected after the 24-hour LPS stimulation.[1]

-

The supernatant is centrifuged to remove any cellular debris.[1]

2. ELISA Procedure:

-

The concentrations of secreted cytokines (e.g., IL-1β, TNF-α, IL-10) in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.[1]

-

Protein concentrations in the supernatant are often determined using a BCA protein assay for normalization.[1]

-

The absorbance is read using a microplate reader, and cytokine concentrations are calculated based on a standard curve.

Western Blot Analysis

1. Protein Extraction and Quantification:

-

Microglia are lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[5]

-

The total protein concentration of the lysates is determined using a BCA protein assay.[5]

2. Electrophoresis and Transfer:

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[5]

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.[5]

3. Immunoblotting:

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk) to prevent non-specific antibody binding.[5]

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., PPAR-γ, p-p65, p65, IκBα, β-actin) overnight at 4°C.[5]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

Immunofluorescence

1. Cell Preparation:

-

Microglia are cultured on coverslips in culture plates.

-

Following treatment with ASA VI and/or LPS, the cells are fixed with a fixative solution (e.g., 4% paraformaldehyde).

2. Staining:

-

The fixed cells are permeabilized with a detergent (e.g., Triton X-100).

-

Non-specific binding is blocked using a blocking solution (e.g., serum).

-

Cells are incubated with a primary antibody against the protein of interest (e.g., PPAR-γ, NF-κB p65).

-

After washing, the cells are incubated with a fluorescently labeled secondary antibody.

-

The cell nuclei are counterstained with a nuclear stain like DAPI.

3. Imaging:

-

The coverslips are mounted on glass slides.

-

The localization of the protein of interest is visualized using a fluorescence or confocal microscope.

-

The nuclear translocation of proteins can be quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

Conclusion

This compound demonstrates significant anti-inflammatory properties by activating the PPAR-γ pathway and inhibiting the TLR4/NF-κB signaling cascade. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of this promising natural compound for inflammatory diseases.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. This compound ameliorates the CMS-induced depressive-like behaviors by inducing a neuroprotective microglial phenotype in hippocampus via PPAR-γ pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits LPS-induced inflammatory response by activating PPAR-γ pathway in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits LPS-induced inflammatory response by activating PPAR-γ pathway in primary microglia - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and properties of Asperosaponin VI

An In-depth Technical Guide to Asperosaponin VI

Introduction

This compound, also known as Akebia saponin D, is a triterpenoid saponin that serves as a primary active component in the traditional Chinese herb Radix Dipsaci (from the plant Dipsacus asper).[1][2] It has garnered significant attention within the scientific community for its wide spectrum of pharmacological activities. This compound is structurally characterized as a hederagenin derivative with a complex glycosidic structure.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activities, and the molecular pathways it modulates, tailored for researchers and drug development professionals.

Chemical Structure and Identification

This compound is a pentacyclic triterpenoid saponin. Its aglycone core is hederagenin, which is attached to an alpha-L-arabinopyranosyl residue at the C-3 position through a glycosidic bond and a 6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl residue at the C-28 position via an ester linkage.[1]

| Identifier | Data | Reference |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | [1][2] |

| Synonyms | Akebia saponin D, ASA VI, Leiyemudanoside A | [1][3][4] |

| CAS Number | 39524-08-8 | [1][2][3] |

| Molecular Formula | C47H76O18 | [1][2][3] |

| Molecular Weight | 929.10 g/mol | [2][5][6] |

| SMILES String | C[C@]12CC--INVALID-LINK--(C)C)C(=O)O[C@H]6--INVALID-LINK--CO[C@H]7--INVALID-LINK--CO)O)O)O)O)O)O)C)C)O[C@H]8--INVALID-LINK--C)O)O)O">C@@HC)(C)CO | [1][3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and bioavailability.

| Property | Value | Reference |

| Appearance | White to light yellow powder/crystalline solid | [4] |

| Purity | ≥95% - ≥98% (by HPLC) | [2][3][4] |

| Melting Point | 222 - 224 °C | [4] |

| Solubility | DMSO: 10 mg/mLDMF: 5 mg/mLDMSO:PBS (pH 7.2) (1:2): 0.33 mg/mLAlso soluble in Pyridine, Methanol, Ethanol | [3][6] |

| Storage | Store at -20°C in a well-closed container, protected from light. | [3][7] |

| Stability | ≥ 4 years when stored at -20°C | [3] |

Pharmacological Properties and Biological Activities

This compound exhibits a remarkable range of biological activities, making it a promising candidate for therapeutic development in various fields.

| Biological Activity | Model System | Key Findings & Concentrations/Dosage | Mechanism of Action | Reference |

| Osteogenesis | MC3T3-E1 cells, primary rat osteoblasts | Promotes proliferation and differentiation (0.1 nM - 10 μM). Increases ALP activity. | Upregulates BMP-2; increases phosphorylation of p38 and ERK1/2. | [3][7][8] |

| Anti-Osteoclastogenesis | RANKL-induced osteoclasts (in vitro) | Inhibits osteoclast formation. | - | [3] |

| Cardioprotection (Anti-apoptosis) | Hypoxia-treated H9C2 cardiomyocytes | Inhibits apoptosis and improves cell viability (15-60 μg/mL). Reduces LDH and CK; increases Bcl-2/Bax ratio; reduces caspase-3 activity. | Activates PI3K/Akt and CREB pathways. | [2][8] |

| Cardioprotection (Anti-fibrosis) | Rat model of chronic myocardial infarction | Attenuates cardiac dysfunction and myocardial fibrosis. | Decreases expression of pro-inflammatory cytokines IL-6 and TNF-α. | [2] |

| Angiogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | Promotes angiogenesis (0-160 μg/mL). | Upregulates the HIF-1α/VEGF signaling pathway. | [8] |

| Anti-inflammatory | LPS-stimulated primary microglia | Suppresses pro-inflammatory cytokines and promotes an anti-inflammatory phenotype (10-200 μM). | Activates PPAR-γ pathway. | [9][10] |

| Antidepressant | Chronic mild stress (CMS) mouse model | Ameliorates depressive-like behaviors. | Induces a neuroprotective microglial phenotype via the PPAR-γ pathway. | [10] |

| Spermatogenesis Protection | Cyclophosphamide (CTX)-induced mice | Improves sperm quality and protects against testicular cell damage (0.8, 4, 20 mg/kg). | Activates the EGFR signaling pathway and regulates sex hormone homeostasis. | [11] |

| Anti-nociceptive | Acetic acid-induced mice | Reduces vascular permeability and increases pain latency (150 and 450 mg/kg). | - | [3] |

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse effects by modulating several key cellular signaling pathways.

Osteoblast Differentiation Pathway

This compound promotes bone formation by inducing the differentiation of osteoblasts. It achieves this by upregulating Bone Morphogenetic Protein 2 (BMP-2), which subsequently activates the p38 and ERK1/2 signaling cascades.

Cardioprotective Anti-Apoptosis Pathway

In cardiomyocytes under hypoxic stress, this compound provides a protective effect by activating the PI3K/Akt and CREB signaling pathways, which leads to the inhibition of apoptosis.

Anti-inflammatory Pathway in Microglia

This compound mitigates neuroinflammation by activating the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), which shifts microglia from a pro-inflammatory to an anti-inflammatory phenotype.

Experimental Protocols

This section outlines the general methodologies employed in the research cited in this guide. For specific parameters, consulting the original publications is recommended.

Cell Culture and Treatment

-

Cell Lines:

-

MC3T3-E1 (pre-osteoblasts): Used to study osteogenesis. Cultured in appropriate media (e.g., α-MEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

H9C2 (cardiomyocytes): Used for hypoxia-induced apoptosis models. Cultured in standard media like DMEM.

-

Primary Microglia: Isolated from neonatal rodents to study neuroinflammation.

-

-

Treatment Protocol: this compound is typically dissolved in a solvent like DMSO to create a stock solution, which is then diluted in culture medium to the final desired concentrations (e.g., 0.1 nM to 200 μM). Cells are pre-treated with this compound for a specified duration (e.g., 30 minutes to 24 hours) before or during the application of a stimulus (e.g., LPS, hypoxia).[8][9]

Western Blotting

-

Objective: To quantify the expression levels of specific proteins (e.g., BMP-2, p-Akt, p-ERK, PPAR-γ).

-

Protocol Outline:

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.[12]

-

Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Animal Study Protocols

-

Objective: To evaluate the in vivo efficacy of this compound in disease models.

-

General Workflow:

-

Model Induction: A disease state is induced in laboratory animals (e.g., mice or rats). Examples include collagen-induced arthritis, chronic myocardial infarction via coronary artery ligation, or chronic mild stress for depression models.[2][3][10]

-

Drug Administration: this compound is administered to the animals, typically via oral gavage or intraperitoneal injection, at specific dosages (e.g., 20 mg/kg).[3][11]

-

Endpoint Analysis: After the treatment period, various endpoints are assessed. This may include behavioral tests (e.g., forced swim test for depression), histological analysis of tissues (e.g., H&E staining of heart or testicular tissue), and biochemical assays on blood or tissue samples (e.g., measuring cytokine levels via ELISA).[2][10][11]

-

Molecular Docking

-

Objective: To predict the binding affinity and interaction between this compound and target proteins.

-

Protocol Outline:

-

Structure Preparation: The 3D structure of this compound is obtained from databases like PubChem. The 3D structures of target proteins are retrieved from the RCSB Protein Data Bank.[12]

-

Software: Software such as AutoDock Vina and AutoDock Tools are utilized.[12]

-

Docking Simulation: AutoDock Tools are used to prepare the ligand (this compound) and protein files (e.g., adding charges, merging nonpolar hydrogens). A docking simulation is then run using AutoDock Vina to predict the most favorable binding poses and calculate the binding energy.[12]

-

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and a broad range of potent biological activities. Its ability to modulate key signaling pathways involved in bone metabolism, cardiovascular protection, and inflammation highlights its significant therapeutic potential. The data and protocols summarized in this guide offer a solid foundation for researchers and drug developers interested in exploring this compound as a lead compound for various pathological conditions. Further research, particularly in pharmacokinetics, safety, and clinical efficacy, is warranted to translate its promising preclinical profile into tangible therapeutic applications.

References

- 1. This compound | C47H76O18 | CID 14284436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. caymanchem.com [caymanchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CAS:39524-08-8 | Manufacturer ChemFaces [chemfaces.com]

- 7. CAS 39524-08-8 | this compound [phytopurify.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. biorxiv.org [biorxiv.org]

- 10. This compound ameliorates the CMS-induced depressive-like behaviors by inducing a neuroprotective microglial phenotype in hippocampus via PPAR-γ pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound protects against spermatogenic dysfunction in mice by regulating testicular cell proliferation and sex hormone disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Research on the Mechanism of this compound for Treating Recurrent Spontaneous Abortion by Bioinformatics Analysis and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

Asperosaponin VI: A Novel Regulator of Bone Resorption

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Asperosaponin VI (ASA VI) is a triterpenoid saponin isolated from the traditional Chinese herb Radix Dipsaci (the root of Dipsacus asper)[1]. Historically used in the treatment of bone fractures, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic effects on bone health. This technical guide provides a comprehensive overview of the current understanding of this compound's role in the inhibition of bone resorption, with a focus on its impact on osteoclast differentiation and function. The information presented herein is intended to support researchers, scientists, and drug development professionals in the exploration of this compound as a potential therapeutic agent for bone-related disorders such as osteoporosis.

Mechanism of Action: Inhibition of Osteoclastogenesis

Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. Excessive osteoclast activity leads to bone loss and is a hallmark of pathological conditions like osteoporosis. This compound has been shown to directly target and inhibit the formation of osteoclasts, the primary cells responsible for bone resorption[2][3].

The differentiation of osteoclast precursors into mature, multinucleated osteoclasts is a complex process primarily driven by two key cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL)[2]. This compound has been demonstrated to significantly reduce the differentiation of mononuclear osteoclasts induced by M-CSF and RANKL in a dose-dependent manner[2][3]. One of the key mechanisms by which ASA VI achieves this is by downregulating the expression of RANKL itself, a critical factor for osteoclast differentiation[2][3].

While the precise downstream signaling events are still under investigation, the inhibitory effect of this compound on RANKL-induced osteoclastogenesis strongly suggests an interference with the canonical RANKL/RANK signaling cascade. This pathway is known to activate critical transcription factors such as Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK, which are essential for osteoclast differentiation and survival. Although direct evidence from Western blot analyses for ASA VI's effect on the phosphorylation of key proteins in these pathways is not yet extensively documented, its ability to suppress osteoclast formation points towards a modulatory role on these crucial signaling networks.

Quantitative Data on the Inhibition of Osteoclast Differentiation

Studies have quantified the inhibitory effect of this compound on the formation of mature osteoclasts. The following table summarizes the key findings from in vitro experiments.

| Cell Type | Treatment | This compound Concentration | Observation | Reference |

| Bone Marrow Monocytes (BMMs) | M-CSF (30 ng/mL) + RANKL (100 ng/mL) | 10⁻⁶ M | Significant reduction in TRAP-positive multinucleated cells. | [2] |

| Bone Marrow Monocytes (BMMs) | M-CSF (30 ng/mL) + RANKL (100 ng/mL) | 10⁻⁵ M | More pronounced reduction in TRAP-positive multinucleated cells compared to 10⁻⁶ M. | [2] |

| Bone Marrow Monocytes (BMMs) | M-CSF (30 ng/mL) + RANKL (100 ng/mL) | 10⁻⁴ M | Strongest inhibition of osteoclast differentiation observed. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on bone resorption.

Osteoclast Differentiation Assay

This assay is fundamental to assessing the direct impact of this compound on the formation of osteoclasts from their precursor cells.

-

Cell Source: Bone marrow cells are harvested from the femurs and tibiae of mice.

-

Isolation of Bone Marrow Monocytes (BMMs):

-

Bone marrow cells are flushed from the bones with α-MEM (Minimum Essential Medium Alpha) containing 10% (v/v) Fetal Bovine Serum (FBS).

-

The cell suspension is incubated in a T75 flask with 30 ng/mL M-CSF.

-

After 3 days of culture, non-adherent cells are removed, and the adherent cells (BMMs) are used for the differentiation assay.

-

-

Osteoclast Differentiation:

-

BMMs are seeded in 96-well plates at a density of 8 x 10³ cells/well.

-

After 24 hours, the medium is replaced with osteoclast differentiation medium containing 30 ng/mL M-CSF and 100 ng/mL RANKL.

-

This compound is added to the differentiation medium at various concentrations (e.g., 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M). A control group without this compound is also included.

-

The culture medium is replaced every 48 hours.

-

The cells are cultured for 3 to 5 days to allow for osteoclast differentiation.

-

-

Analysis: The formation of mature, multinucleated osteoclasts is assessed using TRAP staining.

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

TRAP is an enzyme that is highly expressed in mature osteoclasts. TRAP staining is used to identify and quantify these cells.

-

Fixation: After the differentiation period, the cells are fixed. A common fixative is 4% paraformaldehyde in PBS for 10 minutes at room temperature.

-

Staining:

-

The fixed cells are washed with PBS.

-

A TRAP staining solution is prepared. Commercial kits are readily available and typically contain a substrate (e.g., Naphthol AS-MX phosphate) and a colorimetric reagent (e.g., Fast Red Violet LB salt) in a tartrate-containing buffer.

-

The cells are incubated with the TRAP staining solution according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

-

-

Visualization and Quantification:

-

TRAP-positive cells, which are multinucleated (≥3 nuclei) and stain red/purple, are identified as mature osteoclasts.

-

The number of TRAP-positive multinucleated cells per well is counted under a light microscope.

-

The percentage of the area covered by TRAP-positive cells can also be quantified using image analysis software.

-

Bone Resorption Pit Formation Assay

This assay directly measures the functional activity of osteoclasts by assessing their ability to resorb a bone-like substrate.

-

Substrate: Osteoclasts are cultured on dentin or bone slices, or on calcium phosphate-coated plates.

-

Cell Culture: BMMs are seeded onto the resorption substrate and cultured in osteoclast differentiation medium with or without this compound, as described in the osteoclast differentiation assay.

-

Removal of Cells: After a suitable culture period (e.g., 10-14 days), the cells are removed from the substrate. This can be achieved by sonication in water or treatment with a sodium hypochlorite solution.

-

Visualization of Resorption Pits:

-

The resorption pits are visualized by staining with a solution such as 1% toluidine blue.

-

The stained pits are observed and imaged using a light microscope.

-

-

Quantification: The total area of the resorption pits is measured using image analysis software (e.g., ImageJ). This provides a quantitative measure of the bone-resorbing activity of the osteoclasts.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway involved in osteoclastogenesis and a typical experimental workflow for evaluating the effect of this compound.

Caption: RANKL signaling pathway in osteoclastogenesis and the inhibitory point of this compound.

Caption: Experimental workflow for evaluating this compound's effect on osteoclastogenesis.

Conclusion and Future Directions

This compound demonstrates significant potential as a natural compound for the inhibition of bone resorption. Its ability to suppress RANKL-induced osteoclast differentiation provides a strong rationale for its further investigation as a therapeutic agent for osteoporosis and other bone-related diseases characterized by excessive osteoclast activity.

Future research should focus on elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways. Western blot analyses of key phosphorylated proteins in these cascades following this compound treatment would provide critical insights into its mechanism of action. Furthermore, in vivo studies using animal models of osteoporosis are necessary to validate the in vitro findings and to assess the safety and efficacy of this compound in a physiological setting. The development of this compound as a novel anti-resorptive agent could offer a promising new therapeutic strategy for patients suffering from debilitating bone disorders.

References

Asperosaponin VI: A Technical Review of its Pharmacological Effects

An In-depth Guide for Researchers and Drug Development Professionals

Asperosaponin VI (ASA VI), a triterpenoid saponin isolated from the medicinal herb Dipsacus asper Wall, has emerged as a compound of significant interest due to its diverse and potent pharmacological activities.[1][2] Traditionally used in Chinese medicine for conditions like osteoporosis and to prevent miscarriages, modern research is now elucidating the molecular mechanisms underpinning its therapeutic potential.[1][3] This technical guide provides a comprehensive review of the pharmacological effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the molecular pathways involved.

Anti-inflammatory and Neuroprotective Effects

A substantial body of evidence points to the potent anti-inflammatory and neuroprotective activities of this compound, primarily mediated through its effects on microglia, the resident immune cells of the central nervous system.

Mechanism of Action: PPAR-γ Pathway Activation

This compound exerts its anti-inflammatory effects by promoting the transition of microglia from a pro-inflammatory to an anti-inflammatory and neuroprotective phenotype.[4][5] This is achieved through the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathway.[4][6][7] In response to inflammatory stimuli like lipopolysaccharide (LPS), ASA VI treatment leads to the increased expression and nuclear translocation of PPAR-γ.[7] The activation of this pathway suppresses the production of pro-inflammatory cytokines while simultaneously upregulating anti-inflammatory cytokines.[5][8]

The anti-inflammatory effects of ASA VI via this pathway have been shown to be blocked by the PPAR-γ antagonist GW9662, confirming the pathway's critical role.[4][6] This mechanism is central to its potential in treating neuroinflammatory conditions and depression-like behaviors.[5][7]

Quantitative Data: Cytokine Modulation

| Effect | Model System | ASA VI Concentration/Dose | Measured Parameters | Result | Citation |

| Anti-inflammatory | LPS-activated primary microglia (mice) | 10, 50, 100, 200 µM | Pro-inflammatory cytokines (IL-1β, TNF-α, iNOS, IL-6) | Dose-dependent decrease in expression and release | [4][9] |

| Anti-inflammatory | LPS-activated primary microglia (mice) | 10, 50, 100, 200 µM | Anti-inflammatory cytokines (IL-10), Phenotypic marker (CD206) | Dose-dependent increase in expression | [4] |

| Antidepressant | Chronic Mild Stress (CMS) model (mice) | 40 mg/kg | Pro-inflammatory cytokines (IL-1β, IL-6, iNOS, TNF-α) in hippocampus | Upregulation by CMS was reversed by ASA VI | [7][8] |

| Antidepressant | Chronic Mild Stress (CMS) model (mice) | 40 mg/kg | Anti-inflammatory cytokines (Arg-1, IL-10, TGF-β) in hippocampus | Upregulated by ASA VI treatment | [7][8] |

Experimental Protocols

In Vitro Anti-inflammatory Assay [4][9]

-

Cell Culture: Primary microglia cells were isolated from mice.

-

Pharmacological Intervention: Microglia were pretreated with various concentrations of ASA VI (10, 50, 100, 200 µM) dissolved in sterile PBS for 30 minutes. Subsequently, cells were stimulated with 100 ng/mL lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

-

Analysis:

-

Quantitative PCR (qPCR): Gene expression of cytokines was measured. The internal reference gene used was β-actin.

-

ELISA: The secretion of inflammatory cytokines (IL-10, IL-1β, TNF-α) into the cell supernatant was quantified according to the manufacturer's instructions.

-

Western Blotting: Protein levels of signaling pathway components (e.g., PPAR-γ) were detected.

-

Immunocytochemistry: Morphological changes and protein localization (e.g., nuclear translocation of PPAR-γ) were observed.

-

In Vivo Antidepressant Assay [8]

-

Animal Model: Mice were subjected to a chronic mild stress (CMS) protocol for 3 weeks to induce depression-like behaviors.

-

Drug Administration: Following the CMS induction, mice were treated with this compound (40 mg/kg) or the antidepressant imipramine (20 mg/kg) for an additional 3 weeks.

-

Behavioral Assessment: Depression-like behaviors were evaluated using the forced swimming test (FST), sucrose preference test (SPT), and tail suspension test (TST).

-

Biochemical Analysis: Levels of pro- and anti-inflammatory cytokines in the hippocampus were measured using real-time quantitative PCR and ELISA.

Cardioprotective Effects

This compound has demonstrated significant protective effects on the cardiovascular system, particularly in the context of myocardial infarction (MI). Its mechanisms involve reducing oxidative stress and regulating inflammatory mediators.[2][10]

Mechanism of Action: Antioxidant and Anti-inflammatory Pathways

ASA VI confers cardioprotection by enhancing the endogenous antioxidant defense system and mitigating the inflammatory response following ischemic injury.[10] It increases the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GSH-Px), while reducing levels of the lipid peroxidation product malondialdehyde (MDA).[2][10] Concurrently, it modulates inflammatory cytokines, decreasing pro-inflammatory TNF-α and IL-6 and increasing anti-inflammatory IL-10.[2]

Quantitative Data: Cardioprotective Markers

| Effect | Model System | ASA VI Dose/Concentration | Measured Parameters | Result | Citation |

| Acute MI | Rat model (coronary occlusion) | 10 and 20 mg/kg, i.v. | Serum CK-MB, LDH, GOT, cTnT | Decreased levels | [10] |

| Acute MI | Rat model (coronary occlusion) | 10 and 20 mg/kg, i.v. | Heart Catalase, GSH-Px, SOD | Increased levels | [10] |

| Acute MI | Rat model (coronary occlusion) | 10 and 20 mg/kg, i.v. | Heart MDA | Decreased level | [10] |

| Acute MI | H2O2-exposed neonatal rat cardiomyocytes | 30 and 60 µg/ml | Cell viability | Increased | [10] |

| Chronic MI | Rat model (ligation) | Not specified | TNF-α, IL-6 | Decreased levels (P<0.01, P<0.05) | [2] |

| Chronic MI | Rat model (ligation) | Not specified | IL-10 | Increased content (P<0.01, P<0.05) | [2] |

| Chronic MI | Rat model (ligation) | Not specified | Catalase, SOD, GSH-Px | Increased activities (P<0.01, P<0.05) | [2] |

| Chronic MI | Rat model (ligation) | Not specified | MDA | Reduced level (P<0.01, P<0.05) | [2] |

Experimental Protocols

In Vivo Chronic Myocardial Infarction Model [2]

-

Animal Model: Myocardial infarction (MI) was induced in rats by permanent ligation of the left coronary artery.

-

Drug Administration: 24 hours post-MI, rats were administered ASA VI by gavage once a day for six weeks.

-

Analysis: After six weeks, cardiac function was assessed by measuring parameters like left ventricular systolic pressure (LVSP) and left ventricular end-diastolic pressure (LVEDP). Infarct size, cardiac fibrosis, and concentrations of oxidative stress markers (SOD, GSH-Px, MDA) and inflammatory mediators (TNF-α, IL-6, IL-10) were examined.

In Vitro Cardiomyocyte Protection Model [10]

-

Cell Culture: Neonatal rat cardiomyocytes were isolated and cultured.

-

Pharmacological Intervention: Cells were pretreated with ASA VI (15, 30, and 60 µg/ml) prior to exposure to hydrogen peroxide (H2O2) to induce oxidative stress.

-

Analysis: Cell viability was assessed, and reactive oxygen species (ROS) generation was measured. The activities of lactate dehydrogenase (LDH) in the supernatant and superoxide dismutase (SOD) in the cardiomyocytes were determined, along with cellular malondialdehyde (MDA) levels.

Anti-Osteoporosis and Bone Formation Effects

This compound has demonstrated a significant ability to promote bone formation, highlighting its potential as a therapeutic agent for osteoporosis.[1] It acts by inducing the proliferation, differentiation, and mineralization of osteoblasts.[1]

Mechanism of Action: BMP-2, p38, and ERK1/2 Pathways